molecular formula C15H25NO3 B13440560 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy

14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy

Cat. No.: B13440560
M. Wt: 267.36 g/mol
InChI Key: WHJSYENWZNDHMM-UHFFFAOYSA-N
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Description

14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy is a complex organic compound known for its unique structural properties. It is characterized by a spirocyclic framework, which includes a nitrogen atom and a carboxyl group.

Preparation Methods

The synthesis of 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions often involve reducing agents such as hydrogen or hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy involves its interaction with molecular targets through its spirocyclic structure. The compound’s unique framework allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target molecules, leading to desired biological effects .

Comparison with Similar Compounds

14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy can be compared to other spirocyclic compounds, such as:

    Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in functional groups and applications.

    Spirooxindoles: Known for their biological activity, spirooxindoles have a different core structure but exhibit some overlapping properties with this compound.

The uniqueness of this compound lies in its specific spirocyclic framework and the presence of a carboxyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

7-hydroxy-7-azadispiro[5.1.58.26]pentadecane-14-carboxylic acid

InChI

InChI=1S/C15H25NO3/c17-13(18)12-11-14(7-3-1-4-8-14)16(19)15(12)9-5-2-6-10-15/h12,19H,1-11H2,(H,17,18)

InChI Key

WHJSYENWZNDHMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C3(N2O)CCCCC3)C(=O)O

Origin of Product

United States

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